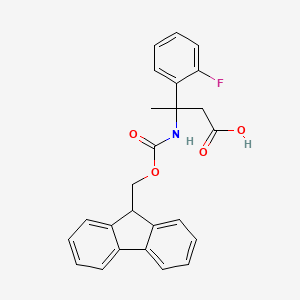

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)butanoic acid, also known as Fmoc-L-3,4-difluorophenylalanine (Fmoc-Dif-F) is a modified amino acid that has gained significant attention in the field of medicinal chemistry due to its unique properties. This compound is widely used in scientific research for the synthesis of peptides and proteins, as well as in drug discovery and development.

Aplicaciones Científicas De Investigación

Environmental Science and Chemistry

Fluorinated Alternatives and Environmental Impact : Research has explored fluorinated substances as alternatives in various applications, including fluoropolymer manufacture and surface treatment of materials. These studies focus on understanding the environmental releases, persistence, and exposure to biota and humans. Despite their utility, the safety of these fluorinated alternatives for humans and the environment remains uncertain, highlighting the need for further risk assessment and data generation (Wang et al., 2013).

Bioaccumulation Potential of Fluorinated Compounds : Investigations into perfluorinated carboxylates (PFCAs) and sulfonates (PFASs) have raised concerns about their bioaccumulation potential. The structural and environmental behaviors of these compounds, especially their bioconcentration related to fluorinated carbon chain length, have been critically reviewed. This body of work suggests the need for further research to fully characterize the bioaccumulation potential of PFCAs with longer chains (Conder et al., 2008).

Materials Science and Engineering

Fluorine in Protein Design : Studies have shown that incorporating highly fluorinated analogs of hydrophobic amino acids into proteins can create proteins with novel chemical and biological properties. This approach has been shown to enhance the stability of proteins against chemical and thermal denaturation, opening new avenues for protein design (Buer & Marsh, 2012).

Fluoroalkylation Reactions in Aqueous Media : The development of methods for the incorporation of fluorinated or fluoroalkylated groups into target molecules in an environmentally friendly manner has been a focus of recent research. These studies highlight the progress in aqueous fluoroalkylation, pointing to the importance of such reactions in creating fluorine-containing functionalities in pharmaceuticals, agrochemicals, and functional materials under green chemistry conditions (Song et al., 2018).

Biochemistry and Pharmacology

- Fluorescent Chemosensors : The development of fluorescent chemosensors based on specific molecular structures, such as 4-methyl-2,6-diformylphenol, has been extensively reviewed. These chemosensors can detect a wide range of analytes including metal ions, anions, and neutral molecules, showcasing the utility of fluorinated compounds in sensitive and selective detection technologies (Roy, 2021).

Propiedades

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c1-25(14-23(28)29,21-12-6-7-13-22(21)26)27-24(30)31-15-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-13,20H,14-15H2,1H3,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMUWKSJVDHKCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C1=CC=CC=C1F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2993537.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2993541.png)

![Methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2993547.png)

![N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2993549.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2993554.png)